Norcyclizine

Beschreibung

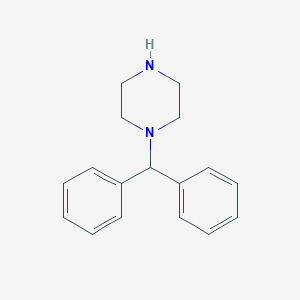

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzhydrylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19/h1-10,17-18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVNXDKZIQLBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56609-03-1 (mono-hydrochloride) | |

| Record name | Norcyclizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80232968 | |

| Record name | Norcyclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669667 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

841-77-0 | |

| Record name | Benzhydrylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=841-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norcyclizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzhydrylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norcyclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzhydrylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Benzhydrylpiperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU6V5ZHD9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unlocking β-Lactam Efficacy Against MRSA: A Technical Guide to the Mechanism of Norcyclizine Derivatives as PBP2a Allosteric Inhibitors

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action by which Norcyclizine (1-benzhydrylpiperazine) derivatives circumvent β-lactam resistance in Methicillin-resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial strategies. Herein, we detail the molecular basis of this mechanism, present quantitative data on the synergistic effects, outline key experimental protocols, and provide visualizations of the relevant biological pathways and experimental workflows.

The core of MRSA's resistance to β-lactam antibiotics, such as penicillin and oxacillin, lies in its expression of Penicillin-Binding Protein 2a (PBP2a).[1] This enzyme possesses a low affinity for β-lactams and takes over the crucial cell wall cross-linking function when other PBPs are inactivated by these antibiotics.[1] Recent research has identified a promising strategy to counteract this resistance: the allosteric inhibition of PBP2a. This compound derivatives have emerged as potent "antibiotic resistance breakers" that, while exhibiting no intrinsic antibacterial activity, re-sensitize MRSA to β-lactam antibiotics.[2]

A key study by Witek et al. (2023) identified a 1-benzhydrylpiperazine 5-spirofluorenehydantoin derivative (referred to as compound 13 ) as a highly effective modulator of β-lactam resistance. This compound, at concentrations as low as 0.0625 mM, was shown to restore the antibacterial efficacy of oxacillin against MRSA strains. The proposed mechanism involves the binding of the this compound derivative to an allosteric site on PBP2a, located approximately 60 Å from the active site. This binding event induces a conformational change that facilitates the inhibition of the active site by β-lactam antibiotics, effectively neutralizing the primary resistance mechanism of MRSA.

Quantitative Data Summary

The synergistic activity of this compound derivatives with β-lactam antibiotics is quantified using the Fractional Inhibitory Concentration (FIC) Index, determined through a checkerboard assay. A lower FIC Index indicates a stronger synergistic interaction. The following table summarizes the expected outcomes of such an assay, demonstrating the potentiation of a β-lactam antibiotic in the presence of a this compound derivative.

| Compound/Combination | MRSA Strain | MIC (μg/mL) | FIC Index | Interpretation |

| Oxacillin | ATCC 43300 | 128 | - | Resistant |

| This compound Derivative 13 | ATCC 43300 | >256 | - | No intrinsic activity |

| Oxacillin + Derivative 13 | ATCC 43300 | 2 | ≤ 0.5 | Synergy |

Note: This table is a representative summary based on typical findings for PBP2a allosteric inhibitors. The MIC values are illustrative.

Experimental Protocols

Checkerboard Synergy Assay

This assay is crucial for determining the synergistic interaction between a this compound derivative and a β-lactam antibiotic.

1. Preparation of Reagents and Bacterial Inoculum:

- Prepare stock solutions of the this compound derivative and the β-lactam antibiotic (e.g., oxacillin) in a suitable solvent.

- Culture the MRSA strain overnight and then dilute the culture to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Further dilute to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Plate Setup:

- Using a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.

- Create a two-dimensional serial dilution of the two compounds. Along the x-axis, serially dilute the this compound derivative. Along the y-axis, serially dilute the β-lactam antibiotic.

- Include control wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control (no compounds) and a sterility control (no bacteria).

3. Inoculation and Incubation:

- Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.

- Incubate the plate at 37°C for 18-24 hours.

4. Data Analysis:

- After incubation, determine the MIC for each compound alone and for each combination by visual inspection of turbidity.

- Calculate the Fractional Inhibitory Concentration (FIC) for each compound in the combination:

- FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

- FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

- Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

- Interpret the FICI value:

- Synergy: FICI ≤ 0.5

- Additive/Indifference: 0.5 < FICI ≤ 4

- Antagonism: FICI > 4

In Silico Molecular Docking

Molecular docking studies are employed to predict and analyze the binding of this compound derivatives to the allosteric site of PBP2a.

1. Preparation of Protein and Ligand Structures:

- Obtain the crystal structure of PBP2a from a protein data bank (e.g., PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

- Generate the 3D structure of the this compound derivative and optimize its geometry.

2. Docking Simulation:

- Utilize a molecular docking software (e.g., AutoDock, GOLD Suite) to dock the ligand into the defined allosteric binding site of PBP2a.

- The docking algorithm will generate multiple binding poses of the ligand.

3. Analysis of Results:

- Analyze the predicted binding poses and their corresponding binding affinities (e.g., docking scores, binding energies).

- Visualize the interactions between the ligand and the amino acid residues of the allosteric site to identify key binding interactions (e.g., hydrogen bonds, hydrophobic interactions).

Visualizations

Below are diagrams illustrating the mechanism of action and experimental workflow, generated using the DOT language for Graphviz.

Caption: Mechanism of this compound derivative action on MRSA.

Caption: Workflow for the checkerboard synergy assay.

References

The Biological Activity of Norcyclizine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcyclizine, the primary metabolite of the first-generation antihistamine cyclizine, represents a core chemical scaffold from which a diverse range of biologically active derivatives has been developed. While this compound itself exhibits significantly reduced histamine H1 receptor affinity compared to its parent compound, its derivatives have shown a broad spectrum of pharmacological activities, including potent antihistaminic, antiviral, and central nervous system effects. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on their interactions with the histamine H1 receptor, monoamine transporters, and their mechanism of action against the Hepatitis C virus. Detailed experimental protocols and signaling pathways are presented to facilitate further research and drug development in this area.

Introduction

This compound, also known as 1-benzhydrylpiperazine or diphenylmethylpiperazine, is the N-demethylated derivative of cyclizine. Cyclizine is a well-known first-generation H1 antihistamine used for the treatment of nausea, vomiting, and dizziness associated with motion sickness. The metabolism of cyclizine to this compound significantly diminishes its antihistaminic properties. However, the piperazine and benzhydryl moieties of this compound have served as a versatile foundation for the synthesis of novel compounds with diverse and potent biological effects. This guide explores the key biological targets of this compound and its derivatives, summarizing the available quantitative data, outlining experimental methodologies, and visualizing the underlying molecular pathways.

Histamine H1 Receptor Antagonism

First-generation H1 antihistamines, including cyclizine and its derivatives, act as inverse agonists at the histamine H1 receptor, an important G-protein coupled receptor (GPCR) involved in allergic and inflammatory responses.

Quantitative Data

| Compound | Receptor | Kd (nM) | Ki (nM) | Assay Type | Source |

| Cyclizine | Histamine H1 | 5 | - | Radioligand Binding | [1] |

| Chlorcyclizine | Histamine H1 | - | 9 | Radioligand Binding | [2] |

| This compound | Histamine H1 | Not Reported | Not Reported | - | [3] |

Kd: Dissociation constant; Ki: Inhibition constant. A lower value indicates higher binding affinity.

Signaling Pathway

The histamine H1 receptor is coupled to the Gq/11 family of G-proteins. Upon activation by an agonist like histamine, a signaling cascade is initiated, leading to the physiological effects associated with allergic responses. Antagonists like cyclizine and its derivatives block this pathway.

Histamine H1 Receptor Signaling Pathway.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the determination of the binding affinity (Ki) of a test compound for the histamine H1 receptor.

1. Materials:

-

Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-mepyramine (a high-affinity H1 antagonist).

-

Test Compound: this compound or its derivatives.

-

Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Cell harvester and liquid scintillation counter.

2. Procedure:

-

Membrane Preparation: Homogenize cells expressing the H1 receptor in cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, [³H]-mepyramine, and cell membrane suspension.

-

Non-specific Binding: Non-specific binding control, [³H]-mepyramine, and cell membrane suspension.

-

Competitive Binding: Serial dilutions of the test compound, [³H]-mepyramine, and cell membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Interaction with Monoamine Transporters

Certain piperazine derivatives, including some related to this compound, have been reported to exhibit "amphetamine-like effects." This activity is attributed to their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to increased levels of neurotransmitters in the synapse, resulting in stimulant effects.

Quantitative Data

Quantitative data on the binding affinity of this compound for monoamine transporters is not widely available. The table below presents data for related compounds to provide a comparative context.

| Compound | Transporter | Ki (nM) | IC50 (nM) | Assay Type | Source |

| This compound | DAT | Not Reported | Not Reported | - | - |

| This compound | NET | Not Reported | Not Reported | - | - |

| This compound | SERT | Not Reported | Not Reported | - | - |

DAT: Dopamine Transporter; NET: Norepinephrine Transporter; SERT: Serotonin Transporter.

Experimental Workflow: Monoamine Transporter Uptake Assay

This workflow outlines the process of a synaptosomal uptake assay to measure the inhibitory effect of a compound on monoamine transporters.

Monoamine Transporter Uptake Assay Workflow.

Experimental Protocol: Synaptosomal Monoamine Transporter Uptake Assay

This protocol describes a method to determine the potency of a compound in inhibiting the uptake of dopamine, norepinephrine, or serotonin into synaptosomes.

1. Materials:

-

Brain Tissue: Rat or mouse brain regions rich in the transporter of interest (e.g., striatum for DAT, hippocampus for NET and SERT).

-

Radiolabeled Neurotransmitters: [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin.

-

Test Compound: this compound or its derivatives.

-

Uptake Buffer: Krebs-Ringer-HEPES buffer, pH 7.4.

-

Stop Solution: Ice-cold uptake buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Homogenizer, centrifuges, cell harvester, and liquid scintillation counter.

2. Procedure:

-

Synaptosome Preparation: Homogenize the brain tissue in a sucrose solution and perform differential centrifugation to isolate the synaptosomal fraction. Resuspend the synaptosomes in uptake buffer.

-

Assay Setup: In a 96-well plate, pre-incubate the synaptosomes with various concentrations of the test compound for 10-15 minutes at 37°C.

-

Initiate Uptake: Add the respective radiolabeled neurotransmitter to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold stop solution.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

-

Determine the amount of neurotransmitter uptake at each concentration of the test compound.

-

Plot the percentage of inhibition of uptake versus the log concentration of the test compound.

-

Calculate the IC50 value from the resulting dose-response curve.

Anti-Hepatitis C Virus (HCV) Activity of Chlorcyclizine Derivatives

Derivatives of this compound, particularly chlorcyclizine, have demonstrated potent activity against the Hepatitis C virus. The mechanism of action involves the inhibition of a critical step in the viral lifecycle: entry into the host cell.

Mechanism of Action

Chlorcyclizine and its derivatives do not act as direct-acting antivirals that target viral enzymes like the protease or polymerase. Instead, they are classified as entry inhibitors. Specifically, they have been shown to target the HCV E1 envelope glycoprotein, which plays a crucial role in the fusion of the viral and host cell membranes. By binding to a hydrophobic pocket within the E1 glycoprotein, these compounds are thought to prevent the conformational changes necessary for membrane fusion, thereby blocking the release of the viral genome into the host cell cytoplasm.

Logical Relationship of HCV Entry Inhibition

HCV Entry Inhibition by Chlorcyclizine Derivatives.

Conclusion

This compound, while possessing weak antihistaminic activity itself, serves as a valuable scaffold for the development of potent and diverse pharmacological agents. Its derivatives have demonstrated significant activity as H1 receptor antagonists, inhibitors of monoamine transporters with potential stimulant effects, and as a promising new class of anti-HCV entry inhibitors. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and virology, fostering further investigation into the therapeutic potential of this versatile chemical class. Future research should focus on obtaining more precise quantitative data for this compound's activity at various targets and further elucidating the structure-activity relationships of its derivatives to optimize their therapeutic profiles.

References

In Vitro Antimicrobial Properties of Norcyclizine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcyclizine, also known as 1-(diphenylmethyl)piperazine or 1-benzhydrylpiperazine, is a piperazine derivative and a known metabolite of the antihistamine cyclizine. While primarily recognized for its role in antihistaminic activity, the broader piperazine scaffold is a common feature in a multitude of compounds exhibiting diverse pharmacological effects, including antimicrobial properties. This technical guide provides an in-depth overview of the available in vitro studies on the antimicrobial potential of this compound and its derivatives. Due to the limited direct research on this compound itself, this guide synthesizes findings from closely related 1-benzhydrylpiperazine derivatives to infer its potential antimicrobial profile and to provide robust experimental frameworks for future investigations.

Antimicrobial Activity of this compound Derivatives

While specific studies on the antimicrobial properties of this compound are not extensively available in peer-reviewed literature, research on its immediate derivatives provides significant insights. A key study focused on newly synthesized 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives has demonstrated notable antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.

Quantitative Data Summary

The following tables summarize the in vitro antibacterial activity of 1-benzhydryl-piperazine derivatives, showcasing their potential as antimicrobial agents. The data is presented as the zone of inhibition and Minimum Inhibitory Concentration (MIC) values.

Table 1: Zone of Inhibition of 1-Benzhydryl-Piperazine Derivatives (500 µg/mL) [1][2]

| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |

| S. aureus (mm) | S. epidermis (mm) | |

| 8d | 26 | 28 |

| 8e | 21 | 23 |

| 9c | 22 | 24 |

| 9e | 27 | 28 |

| 9f | 25 | 26 |

| 9h | 28 | 29 |

| Streptomycin (Standard) | 30 | 32 |

Table 2: Minimum Inhibitory Concentration (MIC) of 1-Benzhydryl-Piperazine Derivatives (µg/mL) [1][2]

| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |

| S. aureus | S. epidermis | |

| 8d | 12.5 | 12.5 |

| 8e | 25 | 25 |

| 9c | 25 | 12.5 |

| 9e | 12.5 | 12.5 |

| 9f | 12.5 | 12.5 |

| 9h | 6.25 | 6.25 |

| Streptomycin (Standard) | 6.25 | 6.25 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial properties of 1-benzhydryl-piperazine derivatives. These protocols can serve as a foundation for testing this compound.

Paper Disc Diffusion Method[1]

This method is utilized for preliminary screening of antibacterial activity.

-

Medium Preparation: Mueller Hinton agar is sterilized by autoclaving at 120°C for 30 minutes and then cooled to 40–50°C.

-

Inoculation: The sterile, liquefied agar is inoculated with a suspension of the test microorganism, standardized to match the McFarland 0.5 Barium sulfate standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Pouring: The inoculated agar is poured into sterile Petri dishes to a depth of 3–4 mm and allowed to solidify.

-

Disc Impregnation: Sterile paper discs (6 mm in diameter) are impregnated with the test compound dissolved in a suitable solvent (e.g., dimethylsulfoxide) at a specific concentration (e.g., 500 µg/mL).

-

Disc Placement: The impregnated discs are placed on the surface of the solidified agar.

-

Pre-diffusion and Incubation: The plates are refrigerated at 4°C for 2 hours to allow for compound diffusion, followed by incubation at 37°C for 24 hours.

-

Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.

Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of the test compounds.

-

Preparation of Test Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate containing Mueller Hinton broth.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: The microtiter plates are incubated at 37°C for 24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Experimental Workflow for Antimicrobial Screening

Caption: Generalized workflow for in vitro antimicrobial susceptibility testing.

Hypothesized Antimicrobial Mechanism of Action

The precise antimicrobial mechanism of this compound has not been elucidated. However, based on the known mechanisms of related piperazine-containing compounds and antihistamines, a multi-targeted action can be hypothesized.

Caption: Hypothesized multi-target antimicrobial mechanism of this compound.

Discussion of Potential Mechanisms of Action

The antimicrobial activity of piperazine derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. For this compound, a number of potential mechanisms can be postulated based on its chemical structure and the activities of related compounds:

-

Disruption of Cell Membrane Integrity: As a lipophilic molecule with a tertiary amino group, this compound possesses surfactant-like properties. Such compounds can interact with the lipid bilayer of bacterial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell lysis. This mechanism is common among many antihistamines with antimicrobial activity.

-

Inhibition of DNA Gyrase: The piperazine ring is a key pharmacophore in quinolone antibiotics, which act by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. It is plausible that this compound or its derivatives could interact with the active site of DNA gyrase, thereby disrupting DNA synthesis and leading to bacterial cell death.

-

Inhibition of Cell Wall Synthesis: Some piperazine-containing compounds have been shown to interfere with the synthesis of the bacterial cell wall. This could occur through the inhibition of enzymes involved in the synthesis of peptidoglycan precursors or the cross-linking of the peptidoglycan layer.

Conclusion

While direct in vitro studies on the antimicrobial properties of this compound are limited, the existing data on its derivatives strongly suggest that this compound warrants further investigation as a potential antimicrobial agent. The provided data and experimental protocols offer a solid foundation for researchers to undertake comprehensive studies to elucidate the full spectrum of this compound's antibacterial and potentially antifungal activities, as well as to precisely define its mechanism of action. The multi-target potential of the piperazine scaffold, combined with the known biological activity of the benzhydryl moiety, makes this compound an intriguing candidate for future drug development efforts in the face of rising antimicrobial resistance.

References

Norcyclizine: A Privileged Scaffold for the Synthesis of Novel Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Norcyclizine, chemically known as 1-(diphenylmethyl)piperazine or 1-benzhydrylpiperazine, is a versatile heterocyclic compound that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure and the presence of two modifiable nitrogen atoms make it an ideal starting point for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of the use of the this compound scaffold in the design and synthesis of novel drug candidates, with a focus on their applications as antimicrobial, anti-inflammatory, anticancer, and antiviral agents.

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a basis for the development of various therapeutic agents. The this compound core, with its diphenylmethyl moiety and piperazine ring, has demonstrated its ability to interact with a variety of receptors and enzymes, leading to a broad spectrum of pharmacological activities.

Synthetic Methodologies

The synthesis of this compound derivatives generally involves the functionalization of the piperazine ring. A common and effective method is the nucleophilic substitution reaction between a substituted benzhydryl chloride and a piperazine derivative. This approach allows for the introduction of various substituents on both the benzhydryl moiety and the piperazine nitrogen, enabling the generation of a library of diverse compounds for structure-activity relationship (SAR) studies.

General Experimental Protocol for the Synthesis of this compound Derivatives

This protocol outlines a general procedure for the synthesis of N-substituted this compound analogs, which can be adapted based on the specific target molecule.

Materials:

-

Substituted benzhydryl chloride

-

Appropriate N-substituted piperazine

-

Acetonitrile (or other suitable solvent)

-

Sodium bicarbonate (or other base)

-

Diethyl ether

-

Sulfuric acid (10% solution)

-

Sodium hydroxide (10% solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted benzhydryl chloride in acetonitrile.

-

Addition of Piperazine: To this solution, add an excess of the desired N-substituted piperazine.

-

Reflux: Reflux the reaction mixture for several hours (the duration may vary depending on the reactants). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up:

-

After completion of the reaction, remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and extract with a 10% sulfuric acid solution.

-

Neutralize the acidic aqueous layer with a 10% sodium hydroxide solution.

-

Extract the liberated base with diethyl ether.

-

-

Purification:

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield the desired this compound derivative.

-

Pharmacological Applications and Quantitative Data

Derivatives of the this compound scaffold have been investigated for a wide range of therapeutic applications. The following sections summarize the key findings and present the available quantitative data in a structured format.

Antimicrobial Activity: Targeting PBP2a in MRSA

A significant area of research has focused on the development of this compound derivatives as antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). These compounds have been shown to enhance the activity of β-lactam antibiotics by inhibiting Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for resistance in MRSA.

A detailed protocol for assessing PBP2a inhibition is provided in the "Experimental Protocols" section.

Anti-inflammatory Activity

This compound derivatives have demonstrated significant anti-inflammatory properties in preclinical models. The anti-inflammatory effects of cyclizine and its novel analogues have been evaluated in formalin- and histamine-induced rat paw edema models.[1][2][3][4][5]

Table 1: Anti-inflammatory Activity of Cyclizine Derivatives

| Compound | Animal Model | Phlogistic Agent | Dose (mg/kg) | Time Point (h) | % Inhibition of Edema | Reference |

| Cyclizine (I) | Rat | Formalin | 17 | 0.5 | Significant Reduction | |

| Cyclizine (I) | Rat | Histamine | 17 | 1 | 32.65 | |

| Derivative II | Rat | Formalin | 17 | 0.5 | Significant Reduction | |

| Derivative II | Rat | Histamine | 17 | 1 | 20.30 | |

| Derivative III | Rat | Histamine | 17 | 1 | 26.53 |

Note: Derivative II is 1-ethyl-4-[(p-isopropylphenyl)(p-tolyl) methyl]-piperazine and Derivative III is 1-(3, 4-dichlorophenyl)-4-[(p-isopropylphenyl)(p-tolyl) methyl]-piperazine.

Anticancer Activity: HDAC Inhibition

More recently, the 1-benzhydrylpiperazine scaffold has been utilized to design potent histone deacetylase (HDAC) inhibitors with anti-breast cancer activity. These compounds have shown nanomolar efficacy and, in some cases, selectivity for specific HDAC isoforms.

Table 2: In Vitro HDAC Inhibition Profile of 1-Benzhydrylpiperazine Derivatives

| Compound | Linker Length (n) | HDAC1 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | HDAC8 IC50 (µM) | Reference |

| 6b | 5 | >10 | >10 | 0.186 | >10 | |

| 7b | 6 | 0.089 | 0.054 | 0.045 | 0.021 | |

| 8b | 7 | 0.021 | 0.011 | 0.015 | 0.009 | |

| 9b | Phenyl | 1.47 | 3.47 | 0.031 | 0.714 |

Anti-Hepatitis C Virus (HCV) Activity

Chlorcyclizine, a derivative of this compound, and its analogues have been identified as potent inhibitors of HCV infection. Structure-activity relationship studies have led to the optimization of these compounds, resulting in derivatives with significantly improved potency and selectivity.

Table 3: Anti-HCV Activity of Chlorcyclizine Derivatives

| Compound | R1 | R2 | R3 | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 2 | H | H | Me | 29 | >50 | >1724 | |

| 3 | H | H | Et | 12 | >50 | >4167 | |

| 6 | H | H | (CH2)2OH | 4 | >50 | >12500 | |

| 29 | Cl | H | Me | 12 | >50 | >4167 | |

| 30 | Cl | H | Et | 1.5 | >50 | >33333 |

Note: For the structure corresponding to this table, please refer to the source literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating acute inflammation.

Animals: Male Wistar rats (180-250 g).

Procedure:

-

Animal Preparation: Acclimatize animals for at least one week before the experiment. Fast the animals overnight with free access to water.

-

Grouping: Divide the animals into control and treatment groups.

-

Drug Administration: Administer the test compounds (this compound derivatives) or vehicle intraperitoneally or orally 30-60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

PBP2a Inhibition Assay (BOCILLIN™ FL Binding Assay)

This assay measures the ability of a compound to inhibit the binding of a fluorescently labeled penicillin derivative (BOCILLIN™ FL) to PBP2a.

Materials:

-

Purified recombinant PBP2a

-

BOCILLIN™ FL

-

Test compounds

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

-

SDS-PAGE equipment

-

Fluorescence gel scanner

Procedure:

-

Reaction Mixture: In a microcentrifuge tube, mix purified PBP2a with the test compound at various concentrations in the assay buffer.

-

Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

-

Labeling: Add BOCILLIN™ FL to the reaction mixture and incubate for another 10 minutes at 37°C.

-

Quenching: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Electrophoresis: Separate the proteins by SDS-PAGE.

-

Detection: Visualize the fluorescently labeled PBP2a using a fluorescence gel scanner.

-

Data Analysis: Quantify the fluorescence intensity of the bands. A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of BOCILLIN™ FL binding and thus, inhibition of PBP2a.

Conclusion

The this compound scaffold has proven to be a highly valuable starting point for the development of novel therapeutic agents with a wide range of biological activities. Its synthetic tractability allows for the creation of large and diverse compound libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The successful development of this compound-based inhibitors of PBP2a, HDACs, and HCV demonstrates the significant potential of this privileged scaffold in addressing unmet medical needs. Further research into the derivatization of this compound and the elucidation of the mechanisms of action of its analogues is warranted and holds great promise for the future of drug discovery.

References

- 1. PBP2a enzymatic activity inhibition assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Anti-inflammatory Performance of Newly Cyclizine Derivatives on Adult Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-inflammatory Performance of Newly Cyclizine Derivatives on Adult Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Synthesis and Anti-inflammatory Performance of Newly Cyclizine Derivatives on Adult Male Wistar Rats | Semantic Scholar [semanticscholar.org]

The Metabolic Journey of Cyclizine: A Technical Deep Dive into its Conversion to Norcyclizine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic relationship between the widely used antiemetic drug, cyclizine, and its primary metabolite, norcyclizine. Through a comprehensive review of existing literature, this document details the metabolic pathways, enzymatic players, and pharmacokinetic profiles of both compounds. It also provides insights into the experimental methodologies used to elucidate these processes and explores the potential impact of this metabolism on cellular signaling pathways.

The Metabolic Transformation: From Cyclizine to this compound

The principal metabolic route for cyclizine in the human body is N-demethylation, which results in the formation of its active metabolite, this compound.[1][2][3][4][5] This biotransformation is a crucial aspect of cyclizine's pharmacokinetic profile and has implications for its overall therapeutic effect and potential for drug-drug interactions.

The Key Enzymatic Player: Cytochrome P450 2D6

The N-demethylation of cyclizine is primarily catalyzed by the cytochrome P450 enzyme, CYP2D6. This enzyme is a member of a large family of proteins responsible for the metabolism of a vast array of xenobiotics, including many clinically significant drugs. The involvement of CYP2D6 in cyclizine metabolism suggests a potential for variability in drug response among individuals due to genetic polymorphisms in the CYP2D6 gene.

While direct enzyme kinetic parameters (Km and Vmax) for cyclizine N-demethylation by CYP2D6 are not extensively reported in the public domain, the significant role of this enzyme has been inferred from studies observing variations in the metabolic ratio of cyclizine to this compound in individuals with different CYP2D6 genotypes.

Other Potential Metabolic Pathways

Besides N-demethylation, there is evidence to suggest that cyclizine may undergo other metabolic transformations, such as N-glucuronidation. Glucuronidation is a common phase II metabolic reaction that increases the water solubility of drugs, facilitating their excretion. However, detailed studies confirming and characterizing the N-glucuronide metabolite of cyclizine are limited.

Quantitative Data on Cyclizine and this compound Pharmacokinetics

Understanding the pharmacokinetic properties of cyclizine and this compound is essential for optimizing dosing regimens and predicting potential clinical outcomes. The following tables summarize key pharmacokinetic parameters reported in healthy human volunteers.

| Parameter | Cyclizine (50 mg oral dose) | Reference(s) |

| Cmax (ng/mL) | ~70 | |

| 21.50 (Test), 20.39 (Reference) | ||

| Tmax (hours) | ~2 | |

| 3.85 (Test), 4.34 (Reference) | ||

| AUC0-t (ng·h/mL) | 423.71 (Test), 410.56 (Reference) | |

| AUC0-inf (ng·h/mL) | 489.26 (Test), 473.86 (Reference) | |

| Half-life (hours) | ~20 | |

| 13 (intravenous) |

| Parameter | This compound | Reference(s) |

| Half-life (hours) | ~20 |

Experimental Protocols for Studying Cyclizine Metabolism

The characterization of cyclizine metabolism relies on robust analytical and experimental methodologies. This section details some of the key protocols employed in published research.

Quantification of Cyclizine and this compound in Biological Samples

Accurate quantification of cyclizine and its metabolite is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

HPLC Method:

An early HPLC method utilized ultraviolet (UV) detection for the determination of cyclizine in serum and both cyclizine and this compound in urine. To enhance sensitivity, an HPLC method with electrochemical detection was also developed. A more recent stability-indicating HPLC method for cyclizine hydrochloride injection has been described with the following parameters:

-

Column: C18, 5 µm (150 x 4.6 mm)

-

Mobile Phase: 10mM ammonium acetate, acetonitrile, and triethylamine (64:35:1 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

LC-MS/MS Method:

A rapid and sensitive LC-MS/MS assay has been developed for the simultaneous quantification of cyclizine and this compound in human plasma.

-

Sample Preparation: Protein precipitation with acetonitrile.

-

Internal Standard: Cinnarizine.

-

Column: C8, 50 mm × 2.0 mm.

-

Mobile Phase: Linear gradient of methanol and 0.05% formic acid.

-

Detection: Tandem mass spectrometry with electrospray ionization in positive mode, monitoring precursor ion to product ion transitions (267.2/167.2 for cyclizine and 253.2/167.2 for this compound).

In Vitro Metabolism Studies using Human Liver Microsomes

Human liver microsomes (HLMs) are a valuable in vitro tool for studying the metabolism of drugs. A general protocol to investigate the N-demethylation of cyclizine would involve the following steps:

-

Incubation: Incubate cyclizine at various concentrations with pooled HLMs in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).

-

Cofactor Addition: Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

Time Points: Collect aliquots of the incubation mixture at different time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Sample Processing: Centrifuge the samples to pellet the microsomal proteins.

-

Analysis: Analyze the supernatant for the disappearance of cyclizine and the formation of this compound using a validated LC-MS/MS method.

-

Enzyme Kinetics: Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the initial rates of metabolite formation to the Michaelis-Menten equation.

To specifically identify the role of CYP2D6, the experiment can be repeated in the presence of a selective CYP2D6 inhibitor (e.g., quinidine) or by using recombinant human CYP2D6 enzymes.

Visualizing the Metabolic and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathway of cyclizine and a relevant signaling pathway affected by the parent drug.

The Impact of Metabolism on Cellular Signaling

Recent studies have shed light on the direct effects of cyclizine on cellular signaling pathways, particularly those involved in apoptosis. Research has demonstrated that cyclizine can induce both the extrinsic and intrinsic apoptotic pathways in macrophage cells.

-

Extrinsic Pathway: Cyclizine has been shown to upregulate death receptors, leading to the activation of caspase-8 and subsequently caspase-3, culminating in apoptosis.

-

Intrinsic Pathway: The drug can induce mitochondrial dysfunction, leading to the release of cytochrome c, which in turn activates caspase-9 and caspase-3, also resulting in apoptosis.

Currently, there is a lack of direct evidence to suggest that this compound possesses similar or different effects on these apoptotic pathways. Further research is needed to elucidate the specific pharmacological activities of this compound and to understand whether the metabolic conversion of cyclizine to this compound modulates the overall impact on these cellular signaling cascades.

Conclusion

The N-demethylation of cyclizine to this compound, primarily mediated by CYP2D6, is the cornerstone of its metabolism. This biotransformation, along with other potential minor pathways, dictates the pharmacokinetic profile of the drug. While the parent compound, cyclizine, has been shown to induce apoptosis through defined signaling pathways, the pharmacological activity of its main metabolite, this compound, in this context remains an area for future investigation. A thorough understanding of these metabolic and signaling aspects is paramount for the continued safe and effective use of cyclizine in clinical practice and for the development of new therapeutics with improved metabolic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of cyclizine and this compound in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Effect of Norcyclizine on Penicillin-Binding Protein 2a (PBP2a)

Executive Summary:

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, primarily through its expression of Penicillin-Binding Protein 2a (PBP2a). This protein confers broad resistance to β-lactam antibiotics, rendering many conventional treatments ineffective. This technical guide explores the effect of norcyclizine, a piperazine compound, on PBP2a. This compound and its derivatives have been identified as potential inhibitors of the allosteric site of PBP2a, enhancing the antibacterial activity of β-lactam antibiotics against MRSA.[1] This document provides a detailed overview of the mechanism of PBP2a, the potential role of this compound as an allosteric inhibitor, hypothetical quantitative data for such an interaction, detailed experimental protocols for investigation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to PBP2a and its Role in Antibiotic Resistance

PBP2a, encoded by the mecA gene, is a transpeptidase that plays a crucial role in the biosynthesis of the bacterial cell wall in MRSA.[2][3] Unlike other penicillin-binding proteins, PBP2a has a low affinity for β-lactam antibiotics, allowing it to continue synthesizing the peptidoglycan layer of the cell wall even in the presence of these drugs.[2][3] The active site of PBP2a is structurally configured in a way that restricts access to most β-lactams. However, the discovery of an allosteric site, located approximately 60 Å from the active site, has opened new avenues for therapeutic intervention. Binding of a ligand to this allosteric site can induce conformational changes that render the active site more susceptible to inhibition.

This compound, also known as 1-(diphenylmethyl)piperazine, and its derivatives have emerged as compounds of interest that may function as allosteric inhibitors of PBP2a. By binding to the allosteric site, these compounds are hypothesized to enhance the efficacy of β-lactam antibiotics, effectively resensitizing MRSA to these critical drugs.

Quantitative Data on this compound's Effect on PBP2a

The following tables present hypothetical, yet plausible, quantitative data that would be sought in the investigation of this compound's effect on PBP2a.

Table 1: Binding Affinity of this compound and its Derivatives to PBP2a

| Compound | Target Site | Dissociation Constant (Kd) (µM) |

| This compound | Allosteric Site | 15.2 |

| Derivative A | Allosteric Site | 5.8 |

| Derivative B | Allosteric Site | 22.1 |

| Oxacillin | Active Site | >500 |

Table 2: In Vitro Inhibition of PBP2a by this compound in the Presence of Oxacillin

| Compound | Concentration (µM) | Oxacillin IC50 against PBP2a (µg/mL) | Fold-Decrease in IC50 |

| Control (no inhibitor) | - | 256 | - |

| This compound | 10 | 32 | 8 |

| Derivative A | 10 | 8 | 32 |

| Derivative B | 10 | 64 | 4 |

Table 3: Minimum Inhibitory Concentration (MIC) of Oxacillin against MRSA in the Presence of this compound Derivatives

| Compound | Concentration (µg/mL) | Oxacillin MIC against MRSA (µg/mL) | Fold-Decrease in MIC |

| Control (no inhibitor) | - | 128 | - |

| This compound | 4 | 16 | 8 |

| Derivative A | 4 | 4 | 32 |

| Derivative B | 4 | 32 | 4 |

Experimental Protocols

Detailed methodologies for key experiments to elucidate the effect of this compound on PBP2a are provided below.

3.1. PBP2a Expression and Purification

-

Objective: To obtain purified recombinant PBP2a for use in in vitro assays.

-

Protocol:

-

Clone the mecA gene encoding PBP2a into an expression vector (e.g., pET-28a) with a polyhistidine tag.

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the transformed E. coli in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM and incubate overnight at 18°C.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Purify the soluble PBP2a from the supernatant using a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

-

Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute PBP2a with elution buffer (lysis buffer with 250 mM imidazole).

-

Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) and store at -80°C.

-

3.2. Fluorescence Polarization (FP) Assay for PBP2a Binding

-

Objective: To determine the binding affinity of this compound and its derivatives to the allosteric site of PBP2a.

-

Protocol:

-

Prepare a solution of purified PBP2a in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 0.01% Triton X-100).

-

Use a fluorescently labeled probe known to bind to the PBP2a allosteric site (e.g., a fluorescently tagged ceftaroline analog).

-

In a black, flat-bottom 384-well plate, add a fixed concentration of the fluorescent probe and PBP2a to each well.

-

Add serial dilutions of this compound or its derivatives to the wells. Include controls with no inhibitor (maximum polarization) and no PBP2a (minimum polarization).

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization using a microplate reader.

-

Calculate the dissociation constant (Kd) by fitting the data to a one-site binding model.

-

3.3. BOCILLIN™ FL Binding Assay for PBP2a Inhibition

-

Objective: To assess the ability of this compound to enhance the inhibition of PBP2a by a β-lactam antibiotic.

-

Protocol:

-

In microcentrifuge tubes, prepare reaction mixtures containing purified PBP2a in assay buffer.

-

Add a fixed, sub-inhibitory concentration of this compound or its derivatives.

-

Add serial dilutions of a β-lactam antibiotic (e.g., oxacillin). Include a "no inhibitor" control.

-

Pre-incubate the mixtures at 37°C for 15 minutes.

-

Add BOCILLIN™ FL (a fluorescent penicillin derivative) to a final concentration of 10 µM.

-

Incubate for an additional 15 minutes at 37°C in the dark.

-

Stop the reaction by adding 4x SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the gel using a fluorescence scanner.

-

Quantify the fluorescence intensity of the PBP2a band in each lane and calculate the IC50 of the β-lactam in the presence and absence of this compound.

-

3.4. Checkerboard Assay for Synergy

-

Objective: To determine the synergistic effect of this compound and a β-lactam antibiotic against MRSA.

-

Protocol:

-

Prepare a 96-well microtiter plate with serial dilutions of this compound along the x-axis and a β-lactam antibiotic (e.g., oxacillin) along the y-axis in a suitable broth medium.

-

Inoculate each well with a standardized suspension of an MRSA strain (e.g., ATCC 43300) to a final concentration of 5 x 105 CFU/mL.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by visual inspection of turbidity.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is indicative of synergy.

-

Visualizations

Diagram 1: PBP2a-Mediated β-Lactam Resistance and this compound's Proposed Mechanism of Action

Caption: Proposed mechanism of this compound action on PBP2a in MRSA.

Diagram 2: Experimental Workflow for Screening PBP2a Allosteric Inhibitors

Caption: A typical workflow for identifying PBP2a allosteric inhibitors.

Conclusion

The emergence of this compound and its derivatives as potential allosteric inhibitors of PBP2a represents a promising strategy to combat MRSA. By targeting a site distinct from the active site, these compounds have the potential to restore the efficacy of widely used β-lactam antibiotics. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers dedicated to the development of novel anti-MRSA therapeutics. Further investigation into the structure-activity relationships of this compound derivatives and their in vivo efficacy is warranted to translate these promising findings into clinical applications.

References

Norcyclizine: A Non-Peptide Opioid Receptor Ligand Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcyclizine, also known as 1-(diphenylmethyl)piperazine, is a non-peptide heterocyclic compound that has garnered interest as a potential scaffold for the development of novel opioid receptor ligands. As a derivative of the diphenylmethylpiperazine class, this compound represents a core structure from which a variety of potent and selective opioid agonists and antagonists have been synthesized. This technical guide provides an in-depth overview of the pharmacological profile of this compound's close analogs, detailing their binding affinities, functional activities, and the experimental protocols used for their characterization. While specific data for this compound is limited in publicly available literature, the extensive research on its derivatives offers valuable insights into its potential role as a non-peptide opioid receptor ligand.

Chemical Structure

This compound (1-(Diphenylmethyl)piperazine)

The Pharmacogenetics of Cyclizine and Norcyclizine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the pharmacogenetics of cyclizine and its primary metabolite, norcyclizine. Cyclizine, a first-generation H1 antihistamine, is widely used for the prevention and treatment of nausea and vomiting. Its clinical efficacy and adverse effect profile are subject to interindividual variability, a significant portion of which can be attributed to genetic variations in drug-metabolizing enzymes. This document provides a comprehensive overview of the genetic factors influencing cyclizine's pharmacokinetics, methods for their assessment, and the underlying molecular pathways.

Core Concepts in Cyclizine Pharmacogenetics

Cyclizine is primarily metabolized in the liver via N-demethylation to its less active metabolite, this compound[1]. This metabolic conversion is principally mediated by the highly polymorphic cytochrome P450 enzyme, CYP2D6[2][3]. The gene encoding CYP2D6 is known to have over 100 allelic variants, leading to a range of enzymatic activity from none to ultra-rapid metabolism[4].

This genetic variability in CYP2D6 activity is a key determinant of cyclizine's pharmacokinetic profile, influencing plasma concentrations and the ratio of parent drug to metabolite. Consequently, an individual's CYP2D6 genotype can predict their metabolizer phenotype, which in turn can inform the potential for therapeutic success or adverse drug reactions.

CYP2D6 Metabolizer Phenotypes:

-

Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles. They exhibit significantly reduced or absent enzyme activity, leading to higher plasma concentrations of cyclizine and a lower metabolic ratio of this compound to cyclizine. This can increase the risk of dose-dependent side effects.

-

Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles. They have a metabolic capacity between that of PMs and NMs.

-

Normal Metabolizers (NMs): Previously referred to as extensive metabolizers (EMs), these individuals possess two fully functional CYP2D6 alleles and exhibit "normal" enzyme activity.

-

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles, resulting in significantly increased enzyme activity. This leads to rapid clearance of cyclizine, lower plasma concentrations of the parent drug, and a higher metabolic ratio. This may result in therapeutic failure at standard doses.

While the pharmacogenetics of cyclizine metabolism is primarily focused on CYP2D6, the disposition of this compound and the potential role of other enzymes or drug transporters remain areas for further investigation. This compound is a known metabolite of the drug cinnarizine, but its own metabolic fate and the influence of genetic polymorphisms are not well-characterized[5].

Data Presentation: Pharmacokinetic Parameters by CYP2D6 Metabolizer Status

The following tables summarize the known pharmacokinetic parameters of cyclizine and this compound, with a focus on the impact of CYP2D6 genotype. It is important to note that while a significant association between CYP2D6 genotype and the cyclizine to this compound metabolic ratio has been established, detailed quantitative data stratified by metabolizer phenotype is limited in the current literature. The palliative care study by Vella-Brincat et al. (2012) found that the metabolic ratio of cyclizine to this compound varied with CYP2D6 genotype (p=0.02) in patients receiving subcutaneous cyclizine, but did not provide a breakdown of this data by metabolizer status. The data in Table 2 is therefore illustrative of the expected trends based on the principles of CYP2D6 pharmacogenetics, rather than being derived from a single, comprehensive clinical study on cyclizine.

Table 1: General Pharmacokinetic Parameters of Cyclizine

| Parameter | Value | Reference |

| Half-life | 13 (7-48) hours | |

| Volume of Distribution | 23 (12-30) L/kg | |

| Clearance | 15 (11-26) mL/min/kg | |

| Peak Plasma Concentration (Cmax) after 50 mg oral dose | ~70 ng/mL | |

| Time to Peak Plasma Concentration (Tmax) after 50 mg oral dose | ~2 hours |

Table 2: Influence of CYP2D6 Phenotype on Cyclizine and this compound Pharmacokinetics (Illustrative)

| CYP2D6 Phenotype | Cyclizine Clearance | Cyclizine Half-life | Cyclizine to this compound Metabolic Ratio | Clinical Implications |

| Poor Metabolizer (PM) | Decreased | Prolonged | Low | Increased risk of adverse effects (e.g., sedation, anticholinergic effects) |

| Intermediate Metabolizer (IM) | Moderately Decreased | Moderately Prolonged | Intermediate | Potential for increased adverse effects compared to NMs |

| Normal Metabolizer (NM) | Normal | Normal | Normal | Standard therapeutic response expected |

| Ultrarapid Metabolizer (UM) | Increased | Shortened | High | Potential for reduced efficacy or therapeutic failure at standard doses |

Experimental Protocols

This section details the methodologies for key experiments in the pharmacogenetic study of cyclizine and this compound.

CYP2D6 Genotyping

This protocol describes the detection of the G1934A substitution characteristic of the non-functional CYP2D6*4 allele.

-

DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a standard commercial kit.

-

PCR Amplification: A specific fragment of the CYP2D6 gene is amplified using polymerase chain reaction (PCR).

-

Primer Sequences:

-

Forward Primer: 5'-GCT TGG CTG GGT CCC AGG C-3'

-

Reverse Primer: 5'-GCT GGG GCT GAG ACT GTC ATA T-3'

-

-

PCR Reaction Mix (25 µL):

-

10X PCR Buffer: 2.5 µL

-

dNTPs (10 mM each): 0.5 µL

-

Forward Primer (10 µM): 1.0 µL

-

Reverse Primer (10 µM): 1.0 µL

-

Taq DNA Polymerase (5 U/µL): 0.2 µL

-

Genomic DNA (50 ng/µL): 1.0 µL

-

Nuclease-free water: to 25 µL

-

-

PCR Cycling Conditions:

-

Initial Denaturation: 94°C for 5 minutes

-

35 cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 60°C for 30 seconds

-

Extension: 72°C for 45 seconds

-

-

Final Extension: 72°C for 7 minutes

-

-

-

Restriction Enzyme Digestion: The PCR product is digested with the restriction enzyme BstNI. The G1934A mutation abolishes a BstNI recognition site.

-

Digestion Reaction Mix (20 µL):

-

PCR Product: 10 µL

-

10X Restriction Buffer: 2.0 µL

-

BstNI (10 U/µL): 0.5 µL

-

Nuclease-free water: 7.5 µL

-

-

Incubate at 60°C for 2-3 hours.

-

-

Gel Electrophoresis: The digested products are separated on a 2.5% agarose gel.

-

Interpretation:

-

Wild-type (1/1): Two bands (e.g., 250 bp and 100 bp)

-

Heterozygous (1/4): Three bands (e.g., 350 bp, 250 bp, and 100 bp)

-

Homozygous Mutant (4/4): One band (e.g., 350 bp)

-

-

This protocol outlines the detection of the CYP2D6 gene deletion.

-

DNA Extraction: Genomic DNA is extracted as described above.

-

TaqMan® Assay: A pre-designed TaqMan® Copy Number Variation (CNV) assay for the CYP2D6 gene is used in conjunction with a reference assay (e.g., RNase P).

-

Real-Time PCR Reaction Mix (20 µL):

-

TaqMan® Genotyping Master Mix (2X): 10 µL

-

CYP2D6 CNV Assay (20X): 1 µL

-

Reference Assay (20X): 1 µL

-

Genomic DNA (10 ng/µL): 4 µL

-

Nuclease-free water: 4 µL

-

-

Real-Time PCR Cycling Conditions:

-

Initial Denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

-

Data Analysis: The copy number is determined by the comparative Ct (ΔΔCt) method using the software provided with the real-time PCR instrument. The ratio of the CYP2D6 signal to the reference gene signal indicates the number of CYP2D6 gene copies.

Quantification of Cyclizine and this compound in Human Plasma by LC-MS/MS

This protocol is based on the method developed by Jensen et al. (2011).

-

Sample Preparation:

-

To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard (e.g., cinnarizine).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Analytical Column: C8 column (e.g., 50 mm x 2.0 mm).

-

Mobile Phase: A linear gradient of methanol and 0.05% formic acid.

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Cyclizine: 267.2 -> 167.2

-

This compound: 253.2 -> 167.2

-

Internal Standard (Cinnarizine): Appropriate transition for the chosen standard.

-

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma standards.

-

The concentrations of cyclizine and this compound in unknown samples are determined from the calibration curve.

-

Mandatory Visualizations

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway activated by histamine binding to the H1 receptor, which is antagonized by cyclizine.

References

- 1. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics and pharmacogenetics of the antiemetic cyclizine in palliative care patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzhydrylpiperazine | C17H20N2 | CID 70048 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Norcyclizine: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcyclizine, also known as 1-(diphenylmethyl)piperazine, is a key synthetic intermediate in the development of various pharmaceuticals, including antihistamines such as cyclizine and cinnarizine.[1] Furthermore, its derivatives have shown potential as antimicrobial and anticancer agents.[2] This document provides a comprehensive protocol for the laboratory synthesis of this compound, detailing the necessary reagents, equipment, and procedural steps. The protocol is designed to be a practical guide for researchers in organic and medicinal chemistry.

Chemical Profile

| Property | Value | Reference |

| IUPAC Name | 1-(Diphenylmethyl)piperazine | [1] |

| Synonyms | This compound, 1-Benzhydrylpiperazine | [3] |

| CAS Number | 841-77-0 | [1] |

| Molecular Formula | C₁₇H₂₀N₂ | |

| Molecular Weight | 252.35 g/mol | |

| Appearance | Expected to be a solid or oil | |

| Solubility | Soluble in organic solvents like chloroform |

Synthetic Workflow

The synthesis of this compound is typically achieved through the N-alkylation of piperazine with a diphenylmethyl halide. The following diagram illustrates the general workflow from starting materials to the purified product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of N-(diphenylmethyl)piperazine.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |

| Diphenylmethyl bromide | 247.13 | 40 | 0.16 |

| Piperazine | 86.14 | 27.8 | 0.32 |

| Potassium iodide | 166.00 | 26.8 | 0.16 |

| Sodium carbonate | 105.99 | 86 | 0.81 |

| Toluene | - | 400 mL | - |

| Purification | |||

| Methanol | - | As needed | - |

| Chloroform | - | As needed | - |

| Silica Gel (for column) | - | As needed | - |

Equipment

-

Round-bottom flask (1 L)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure

-

Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine diphenylmethyl bromide (40 g, 0.16 mol), piperazine (27.8 g, 0.32 mol), potassium iodide (26.8 g, 0.16 mol), and sodium carbonate (86 g, 0.81 mol).

-

Solvent Addition: Add 400 mL of toluene to the flask.

-

Reaction: Stir the mixture vigorously and heat to reflux. Maintain the reflux for 3.5 hours. The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate and wash it with a small amount of toluene.

-

Concentration: Combine the filtrate and the toluene washings. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel. The recommended eluent is a 10% methanol in chloroform solution.

-

Product Isolation: Collect the fractions containing the purified product (monitor by TLC). Combine the appropriate fractions and evaporate the solvent to obtain pure this compound. The expected yield is approximately 4.5 g.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR (CDCl₃): δ 1.82 (s, 1H), 2.3 (t, J=5 Hz, 4H), 2.85 (t, J=5 Hz, 4H), 4.2 (s, 1H), 7.3 (m, 10H).

Mechanism of Action: A Potential Signaling Pathway

This compound and its derivatives have been investigated for their potential as antimicrobial agents. Specifically, 1-benzhydrylpiperazine derivatives have been found to enhance the activity of β-lactam antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA). This is achieved by inhibiting the allosteric site of Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for bacterial cell wall synthesis in MRSA.

Caption: Proposed mechanism of action for this compound derivatives.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Diphenylmethyl bromide is a lachrymator and should be handled with care.

-

Toluene, chloroform, and methanol are flammable and toxic. Avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This protocol provides a reliable method for the synthesis of this compound in a laboratory setting. The straightforward N-alkylation reaction, coupled with a standard purification technique, makes this compound accessible for further research and development. The potential of this compound as a scaffold for novel therapeutic agents highlights the importance of robust and well-documented synthetic procedures.

References

Application Notes and Protocols for Norcyclizine in Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Norcyclizine, a novel synthetic antimicrobial agent, in susceptibility testing. The protocols outlined below are intended to assist researchers in evaluating its efficacy against a panel of clinically relevant microorganisms.